molecular formula C6H14N2 B14663085 1,2-Diethyl-3-methyldiaziridine CAS No. 39169-68-1

1,2-Diethyl-3-methyldiaziridine

Cat. No.: B14663085
CAS No.: 39169-68-1
M. Wt: 114.19 g/mol
InChI Key: MWEHSJCMXKPFNI-UHFFFAOYSA-N
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Description

1,2-Diethyl-3-methyldiaziridine is a member of the diaziridine family, which are three-membered nitrogen-containing heterocycles. These compounds are known for their unique structural properties and reactivity, making them valuable in various chemical and industrial applications. The presence of two ethyl groups and one methyl group attached to the diaziridine ring distinguishes this compound from other diaziridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diethyl-3-methyldiaziridine can be synthesized through several methods. One common approach involves the reaction of N-chloroethylamine with ethylamine in the presence of potassium carbonate and a small amount of water in chloroform under high pressure (500 MPa) . This method does not require carbonyl compounds and yields high amounts of the desired diaziridine.

Another method involves the reaction of acetaldehyde with N-chloroethylamine in the presence of excess ethylamine . This reaction proceeds through the formation of an intermediate iminium cation, which then cyclizes to form this compound.

Industrial Production Methods

Industrial production of this compound typically follows the high-pressure synthesis method due to its efficiency and high yield. The use of readily available starting materials and the avoidance of carbonyl compounds make this method economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-3-methyldiaziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diazirine derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of various substituted diaziridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Diazirine derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted diaziridines with various functional groups.

Scientific Research Applications

1,2-Diethyl-3-methyldiaziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Diethyl-3-methyldiaziridine involves its ability to undergo ring-opening reactions. The strained diaziridine ring can be activated by electron-withdrawing groups or acids, leading to the formation of reactive intermediates that can interact with various molecular targets . These interactions can result in the formation of new chemical bonds and the modification of existing ones, contributing to the compound’s reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Diethyl-3-methyldiaziridine is unique due to the presence of both ethyl and methyl groups, which impart distinct steric and electronic properties

Properties

CAS No.

39169-68-1

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1,2-diethyl-3-methyldiaziridine

InChI

InChI=1S/C6H14N2/c1-4-7-6(3)8(7)5-2/h6H,4-5H2,1-3H3

InChI Key

MWEHSJCMXKPFNI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(N1CC)C

Origin of Product

United States

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